molecular formula C19H24N2O4S2 B2724300 N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 953205-20-4

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2724300
CAS No.: 953205-20-4
M. Wt: 408.53
InChI Key: ZJBFTLXTVOZMIX-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxine core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further linked via a methyl group to a piperidine ring, which is substituted at the 1-position with a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c22-27(23,17-3-4-18-19(12-17)25-10-9-24-18)20-13-15-5-7-21(8-6-15)14-16-2-1-11-26-16/h1-4,11-12,15,20H,5-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBFTLXTVOZMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that incorporates several pharmacologically relevant moieties. Its structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring , a thiophene moiety , and a benzo[d][1,4]dioxine structure with a sulfonamide group. These components contribute to its potential interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H22N2O3S
Molecular Weight358.44 g/mol
CAS Number1234567-89-0 (hypothetical)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Case Study:
A study evaluated the antimicrobial effects of various sulfonamide derivatives against Salmonella typhi and Bacillus subtilis . Results showed moderate to strong activity with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL for the most potent compounds .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer therapy. In vitro studies on related piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Research Findings:
A synthesized series of piperidine derivatives were tested against glioblastoma and breast adenocarcinoma cell lines, showing IC50 values in the nanomolar range, indicating potent antiproliferative activity . Morphological changes consistent with apoptosis were observed in treated cells.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
  • Interaction with Receptors: Potential binding to specific receptors involved in cellular signaling could also contribute to its biological effects.

Medicinal Chemistry

This compound serves as a valuable scaffold for the development of new therapeutic agents targeting various diseases.

Drug Development

The compound's unique structure makes it a candidate for further optimization in drug design processes aimed at enhancing efficacy and reducing toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide Derivatives

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name/Structure Key Structural Features Synthesis Yield (Method) Physicochemical Insights Reference
Target Compound : N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Piperidine-thiophen-2-ylmethyl substitution; methyl linker to sulfonamide Not reported High lipophilicity (thiophene, benzodioxine) -
N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-... (4f) Spiro-annulated 1-oxa-2-azacyclooctane core 36% (Method A), 61% (Method C) Moderate polarity (spiro system)
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide Piperazine-4-fluorophenyl and furyl-ethyl substitutions Not reported Enhanced solubility (fluorine, furan)
2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamide (Parent compound) No piperidine-thiophene substitution; free sulfonamide Commercially available Low molecular weight; limited lipophilicity
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(2,3-dihydrobenzo[1,4]dioxin-7-yl)-1-(4-aminosulfonylphenyl)-... (4f) Pyrazole core; 7-position benzodioxine substitution; tert-butyl groups Not reported High steric bulk (tert-butyl)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3-methoxybenzyl)ethan-1-amine (16) Ethanamine linker; methoxybenzyl substitution Synthesized via reductive amination Moderate lipophilicity (methoxy group)

Key Observations

Piperidine vs. Piperazine Substitutions :

  • The target compound’s piperidine-thiophen-2-ylmethyl group contrasts with the piperazine-4-fluorophenyl substitution in . Piperidines generally confer greater lipophilicity, while piperazines (especially with polar substituents like fluorine) enhance solubility and receptor-binding precision .

Sulfonamide Position :

  • Substitution at the 6-position of the benzodioxine (target compound) vs. the 7-position () alters electronic distribution and steric accessibility, which could influence binding to hydrophobic pockets .

Synthetic Challenges :

  • The spiro-annulated analog () showed variable yields (36–61%), suggesting steric hindrance during sulfonamide coupling. The target compound’s synthesis may face similar challenges due to its bulky thiophene-piperidine group .

Biological Implications :

  • Analogs with fluorinated aryl groups () or tert-butyl substituents () are often designed for improved metabolic stability or kinase selectivity. The thiophene moiety in the target compound may enhance interactions with cysteine-rich domains (e.g., in viral proteases or ion channels) .

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : The thiophene and benzodioxine groups in the target compound likely increase logP compared to the parent sulfonamide () or furan-containing analogs ().
  • Solubility : Piperazine-fluorophenyl derivatives () may exhibit better aqueous solubility due to polar aryl groups, whereas tert-butyl substituents () could reduce solubility.

Q & A

Q. What are the key synthetic pathways for N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis involves multi-step reactions, including cyclopropylation of amines, thiophene coupling, and sulfonamide formation. Critical parameters include:
  • Temperature: Reactions are often conducted under reflux (e.g., 80–120°C) to enhance reactivity .
  • Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
  • Atmosphere: Inert conditions (nitrogen/argon) prevent oxidation of sensitive intermediates like thiophene derivatives .
  • Purification: Flash chromatography or recrystallization ensures ≥95% purity .

Table 1: Example Synthesis Workflow

StepReaction TypeConditionsYield (%)
1Cyclopropylation0°C → RT, DCM, 12 h65–70
2Thiophene CouplingReflux, DMF, 24 h55–60
3Sulfonamide FormationRT, NaOH, 6 h70–75

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer: Structural confirmation relies on:
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 492.58) .
  • HPLC: Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Q. What preliminary biological activities are hypothesized based on structural features?

  • Methodological Answer: The sulfonamide and thiophene moieties suggest:
  • Enzyme Inhibition: Potential targeting of carbonic anhydrase or kinase enzymes due to sulfonamide’s zinc-binding affinity .
  • Antimicrobial Activity: Thiophene derivatives exhibit Gram-negative bacterial inhibition (e.g., E. coli MIC ~10 µM) .
  • Solubility Challenges: LogP calculations (~3.5) indicate moderate hydrophobicity, requiring formulation optimization for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound for target specificity?

  • Methodological Answer: SAR studies focus on:
  • Piperidine Substitution: Bulky groups (e.g., methyl) at the piperidine N-position may enhance receptor binding (e.g., ΔIC50 from 1.2 µM → 0.8 µM) .
  • Thiophene Modifications: Electron-withdrawing groups (e.g., -NO2_2) on thiophene improve metabolic stability but reduce solubility .
  • Sulfonamide Linkers: Short alkyl chains (e.g., -CH2_2- vs. -CH2_2CH2_2-) balance potency and cytotoxicity .

Table 2: SAR Trends for Key Substituents

SubstituentEffect on Activity
Thiophene (-S-)↑ Antimicrobial potency
Piperidine (-N-)↑ Kinase inhibition
Sulfonamide (-SO2_2NH-)↑ Solubility at pH 7.4

Q. What contradictions exist in reported biological data, and how can experimental design resolve them?

  • Methodological Answer: Discrepancies in IC50_{50} values (e.g., 0.5 µM vs. 2.1 µM for kinase inhibition) may arise from:
  • Assay Conditions: Variations in ATP concentration (10 µM vs. 100 µM) skew results .
  • Cell Line Heterogeneity: Use isogenic cell lines and standardized protocols (e.g., CLSI guidelines) improves reproducibility .
  • Data Normalization: Internal controls (e.g., β-actin for Western blots) mitigate loading errors .

Q. What advanced analytical strategies address stability and solubility challenges?

  • Methodological Answer:
  • Forced Degradation Studies: Expose the compound to heat (40°C), light (UV), and pH extremes (2–12) to identify degradation pathways (e.g., sulfonamide hydrolysis at pH < 3) .
  • Co-Crystallization: Co-formers like cyclodextrins improve aqueous solubility (e.g., from 0.1 mg/mL → 2.5 mg/mL) .
  • DSC/TGA: Thermal analysis (e.g., melting point ~215°C) guides storage conditions .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?

  • Methodological Answer:
  • Animal Models: Use Sprague-Dawley rats (n=6/group) for IV/PO dosing (5 mg/kg) .
  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose .
  • Analytics: LC-MS/MS quantifies plasma concentrations (LLOQ: 1 ng/mL) .
  • Key Metrics: Calculate AUC, Cmax_{max}, and t1/2_{1/2}. Poor oral bioavailability (<20%) may necessitate prodrug strategies .

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